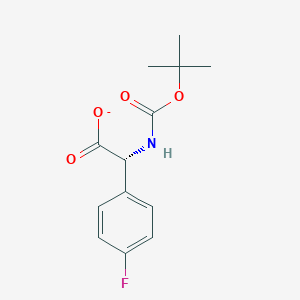
(R)-N-Boc-4-fluorophenylglycine
Übersicht
Beschreibung
®-N-Boc-4-fluorophenylglycine is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a fluorine atom on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-fluorophenylglycine typically involves the following steps:
Protection of the amine group: The amino group of 4-fluorophenylglycine is protected using a Boc protecting group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Resolution of enantiomers: The racemic mixture of N-Boc-4-fluorophenylglycine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production methods for ®-N-Boc-4-fluorophenylglycine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Boc-4-fluorophenylglycine can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The amino acid can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Peptide coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for amide bond formation.
Major Products
Substitution reactions: Products depend on the nucleophile used, resulting in substituted phenylglycine derivatives.
Deprotection: The major product is 4-fluorophenylglycine.
Coupling reactions: The major products are peptides or peptide derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-Boc-4-fluorophenylglycine has several applications in scientific research:
Medicinal chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Peptide synthesis: The compound is employed in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biological studies: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of ®-N-Boc-4-fluorophenylglycine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-Boc-4-fluorophenylglycine: The enantiomer of ®-N-Boc-4-fluorophenylglycine, which may have different biological activity.
N-Boc-4-chlorophenylglycine: A similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and properties.
N-Boc-4-methylphenylglycine: A compound with a methyl group on the phenyl ring, used for comparison in structure-activity relationship studies.
Uniqueness
®-N-Boc-4-fluorophenylglycine is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound in the design of pharmaceuticals with improved efficacy and stability.
Eigenschaften
IUPAC Name |
(2R)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBOUSLFRLKKX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















